molecular formula C8H13FO2 B13059465 2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid

2-[(1S,3R)-3-Fluorocyclohexyl]aceticacid

Cat. No.: B13059465
M. Wt: 160.19 g/mol
InChI Key: XCEBJFVLLZMVQW-RNFRBKRXSA-N
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Description

2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid is a fluorinated cyclohexane derivative with a carboxylic acid functional group. Its stereochemistry (1S,3R) positions the fluorine substituent on the cyclohexane ring, which influences both its conformational stability and physicochemical properties. This compound is structurally characterized by a cyclohexyl backbone substituted with fluorine at the 3-position (axial or equatorial, depending on ring puckering) and an acetic acid moiety at the adjacent carbon. Fluorination enhances electronegativity and may modulate acidity, solubility, and intermolecular interactions compared to non-fluorinated analogs.

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

2-[(1S,3R)-3-fluorocyclohexyl]acetic acid

InChI

InChI=1S/C8H13FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h6-7H,1-5H2,(H,10,11)/t6-,7-/m1/s1

InChI Key

XCEBJFVLLZMVQW-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)F)CC(=O)O

Canonical SMILES

C1CC(CC(C1)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Fluorination of Cyclohexyl Acetic Acid Precursors

One common approach is direct fluorination of cyclohexyl acetic acid or its derivatives using selective fluorinating agents under controlled conditions to achieve the (1S,3R) stereochemistry. Fluorinating reagents such as diethylaminosulfur trifluoride (DAST), Selectfluor, or N-fluorobenzenesulfonimide (NFSI) can be used to introduce fluorine selectively.

  • Reaction conditions are optimized to control regio- and stereoselectivity, often involving low temperatures and specific solvents to minimize side reactions.
  • The stereochemical outcome is influenced by the conformation of the cyclohexyl ring and the nature of the fluorinating agent.

Wittig Reaction-Based Methods

According to patent EP0369563B1, a Wittig reagent can be employed in the synthesis of related carbacyclin compounds, which share structural features with fluorocyclohexyl acetic acid derivatives. The process involves:

  • Reacting a bicyclic ketone intermediate with a Wittig reagent in solvents such as dimethoxyethane or tetrahydrofuran.
  • Controlling reaction temperature (0–40 °C) and stoichiometry to influence the E/Z isomer ratio.
  • Acidification and extraction steps to isolate the product.
  • Purification by silica gel chromatography using solvent mixtures (hexane, ethyl acetate, methanol, acetic acid) to separate isomers.

Though this patent focuses on carbacyclin analogs, the methodology provides insight into stereoselective synthesis and purification strategies relevant to fluorocyclohexyl acetic acid derivatives.

Halogenation and Subsequent Functional Group Transformation

Another synthetic strategy involves halogenation of cyclohexyl acetic acid derivatives followed by nucleophilic substitution to introduce fluorine:

  • Halogenation at the 3-position of cyclohexyl acetic acid derivatives using reagents like chloroacetyl chloride in the presence of bases (e.g., triethylamine).
  • Subsequent fluorination via nucleophilic substitution or fluorine transfer reagents.
  • This approach requires careful control of reaction conditions to preserve stereochemistry and avoid overreaction.

Hydrolysis and Functional Group Interconversion

Hydrolysis of ester precursors can yield the corresponding acetic acid derivatives. For example, alkaline hydrolysis of ethyl esters containing fluorocyclohexyl moieties produces the target acetic acid compound. This method is often used as a final step after fluorination and side-chain construction.

Reaction Conditions and Purification

Step Conditions/Details Notes
Fluorination Low temperature, selective fluorinating agents Stereoselectivity critical
Wittig reaction 0–40 °C, solvents like dimethoxyethane, THF Controls E/Z isomer ratio
Acidification pH 3–4 using citric acid Facilitates extraction
Extraction Ethyl acetate, sodium chloride wash Removes impurities
Purification Silica gel chromatography with hexane/ethyl acetate/methanol/acetic acid Separates isomers; acetic acid addition improves elution

Research Findings and Analytical Data

  • The stereochemical purity of the fluorocyclohexyl ring is confirmed by NMR spectroscopy, particularly ^1H-NMR and ^19F-NMR, which provide information on fluorine placement and coupling constants.
  • High-performance liquid chromatography (HPLC) is used to analyze the ratio of isomers and confirm purity.
  • Mass spectrometry confirms molecular weight and composition.
  • Crystallographic data, when available, provide definitive stereochemical assignments.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct fluorination DAST, Selectfluor, NFSI; low temp solvents Direct, stereoselective Requires careful control of selectivity
Wittig reaction approach Bicyclic ketone, Wittig reagent, base, solvents Good control of isomer formation Multi-step, requires purification
Halogenation + substitution Chloroacetyl chloride, triethylamine, fluorinating agents Versatile for functionalization Possible stereochemical scrambling
Hydrolysis of ester precursors Alkaline hydrolysis Simple final step Requires prior ester synthesis

Chemical Reactions Analysis

2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

2-(3-Bromoadamantan-1-yl)acetic Acid (CAS 17768-34-2)

  • Structure : Adamantane core with bromine at the 3-position and acetic acid at the 1-position.
  • Molecular Weight : ~285.2 g/mol (vs. 160.16 g/mol for the target compound).
  • Key Differences :
    • The adamantane group introduces rigid, three-dimensional geometry, contrasting with the flexible cyclohexane ring in the target compound.
    • Bromine’s larger atomic radius and polarizability compared to fluorine may increase van der Waals interactions and alter acidity (predicted pKa ~4.0–4.5).
    • Relevance : Demonstrates how halogen type and core structure affect molecular rigidity and solubility .

(1S,3R,4R)-3,4-Dibromocyclohexanecarboxylic Acid (CAS 349494-36-6)

  • Structure : Cyclohexane ring with two bromines (3R,4R) and a carboxylic acid.
  • Molecular Weight : ~292.0 g/mol.
  • Key Differences: Dual bromine substituents increase steric bulk and electron-withdrawing effects, likely lowering pKa (predicted ~3.5–4.0) compared to the mono-fluorinated target compound. Stereochemistry (1S,3R,4R) may influence hydrogen bonding and crystal packing. Relevance: Highlights the impact of multiple halogens on acidity and steric hindrance .

Cyclohexyl Acetic Acid Derivatives

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Structure : Benzofuran ring fused with cyclohexyl and isopropylsulfanyl groups.
  • Molecular Weight : 332.45 g/mol.
  • Crystal structure analysis reveals O–H···O hydrogen-bonded dimers, similar to carboxylic acid dimerization in the target compound. However, the isopropylsulfanyl group introduces hydrophobic interactions. Relevance: Illustrates how aromatic systems and bulky substituents modify intermolecular interactions .

Acetic acid, (2-fluorocycloheptylidene)-, ethyl ester (CAS 186665-92-9)

  • Structure : Cycloheptane ring with a fluorine substituent and esterified acetic acid.
  • Molecular Weight : 200.25 g/mol.
  • Key Differences :
    • The seven-membered ring (cycloheptane) introduces greater conformational flexibility versus the six-membered cyclohexane.
    • Esterification reduces acidity (pKa ~5–6 for esters vs. ~3–4 for carboxylic acids).
    • Relevance : Emphasizes the role of ring size and functional group modification on reactivity .

Aromatic Acetic Acid Derivatives

2-(3-Bromo-4-methoxyphenyl)acetic Acid

  • Structure : Phenyl ring with bromine (3-position), methoxy (4-position), and acetic acid.
  • Molecular Weight : 259.08 g/mol.
  • Key Differences :
    • Aromatic resonance stabilizes the carboxylate anion, raising pKa (~3.5–4.0) compared to alicyclic analogs.
    • Methoxy and bromine substituents create electronic asymmetry, influencing crystal packing via C–H···O and Br···O interactions.
    • Relevance : Contrasts electronic effects in aromatic vs. alicyclic systems .

Physicochemical and Functional Comparisons

Property 2-[(1S,3R)-3-Fluorocyclohexyl]acetic Acid 2-(3-Bromoadamantan-1-yl)acetic Acid 2-(3-Bromo-4-methoxyphenyl)acetic Acid
Molecular Weight (g/mol) 160.16 ~285.2 259.08
Predicted pKa ~3.5–3.8 ~4.0–4.5 ~3.7–4.2
Hydrogen Bonding O–H···O dimerization Similar dimerization Centrosymmetric R₂²(8) dimers
Solubility Moderate in polar solvents Low due to adamantane rigidity Moderate, enhanced by methoxy group
Conformational Flexibility High (cyclohexane chair) Low (adamantane rigidity) Low (planar aromatic ring)

Research Implications

  • Acidity: Fluorine’s inductive effect likely lowers the pKa of 2-[(1S,3R)-3-Fluorocyclohexyl]acetic acid compared to non-fluorinated cyclohexyl analogs, enhancing its solubility in aqueous environments .

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